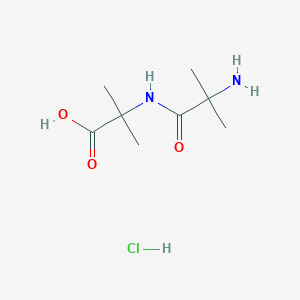
2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on what the compound is used for or where it is commonly found.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve looking at the compound’s molecular structure in detail. It could include information on the compound’s stereochemistry, its functional groups, and how its atoms are arranged.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include information on the compound’s reactivity, the types of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties. It could include information on the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
In Situ Attachment of Acrylamido Sulfonic Acid-Based Monomer in Terpolymer Hydrogel This study discusses the synthesis of smart hydrogels through grafting and in situ inclusion of acrylamido-based monomers for the removal of metal ions and dyes. The hydrogel showed excellent physicochemical properties and recyclability, demonstrating its potential in environmental applications (Singha et al., 2019).
Preparation and Characterization of Cationic Poly(N-isopropylacrylamide) Copolymer Latexes This research focuses on the synthesis of cationic poly(N-isopropylacrylamide) copolymer latexes, emphasizing the role of aminoethyl-methacrylate hydrochloride in polymerization kinetics and particle nucleation. The study provides insights into the development of polymers with potential applications in drug delivery systems (Meunier et al., 1995).
Biochemical Studies and Drug Design
Computational Peptidology for Antifungal Tripeptides A computational study explored the chemical reactivity and molecular properties of new antifungal tripeptides. The research used density functional theory to predict the bioactivity scores of these peptides, providing a basis for drug design (Flores-Holguín et al., 2019).
Environmental Applications
Use of Biopolymers and Acrylamide-based Hydrogels for Sorption of Metal Ions This study investigated the use of hydrogels based on biopolymers and acrylamide monomers for the sorption of transition metal ions from aqueous solutions. The hydrogels' ion exchange properties and effect of functionalization on metal ion uptake highlight their potential in water purification technologies (Chauhan et al., 2006).
Chemical Synthesis and Characterization
Synthesis of Biobased Succinonitrile from Glutamic Acid This research presents a novel route for synthesizing biobased succinonitrile from glutamic acid and glutamine, demonstrating an approach to producing 1,4-diaminobutane, a key precursor for polyamide production, from plant proteins (Lammens et al., 2011).
Safety And Hazards
This would involve looking at the compound’s safety data sheet (SDS) for information on its hazards, how to handle it safely, and what to do in case of an emergency.
Zukünftige Richtungen
This would involve looking at current research on the compound and identifying areas where further research is needed.
Eigenschaften
IUPAC Name |
2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-7(2,9)5(11)10-8(3,4)6(12)13;/h9H2,1-4H3,(H,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUMUPKTXLDOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)


